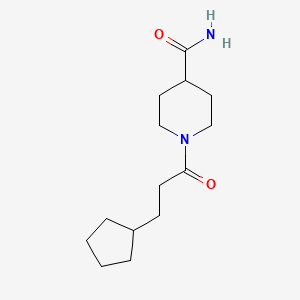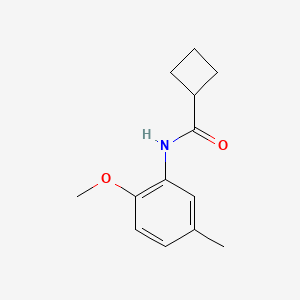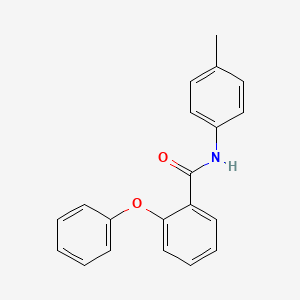
N-(4-methylphenyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-phenoxybenzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of cancer biology. MPB is a selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
N-(4-methylphenyl)-2-phenoxybenzamide binds to the ATP-binding site of CK2, inhibiting its activity. This leads to a decrease in phosphorylation of CK2 substrates, which in turn leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-phenoxybenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-2-phenoxybenzamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that N-(4-methylphenyl)-2-phenoxybenzamide inhibits tumor growth in mouse models of cancer. N-(4-methylphenyl)-2-phenoxybenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methylphenyl)-2-phenoxybenzamide as a research tool is its selectivity for CK2. This allows researchers to study the specific role of CK2 in cancer biology without affecting other kinases. However, one limitation of N-(4-methylphenyl)-2-phenoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on N-(4-methylphenyl)-2-phenoxybenzamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of N-(4-methylphenyl)-2-phenoxybenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the role of CK2 in cancer biology and to identify potential biomarkers for CK2 inhibition.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-2-phenoxybenzamide involves the reaction of 4-methylphenylamine with 2-phenoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography. The yield of N-(4-methylphenyl)-2-phenoxybenzamide is typically around 50-60%.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-phenoxybenzamide has been used extensively as a research tool in the field of cancer biology. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-(4-methylphenyl)-2-phenoxybenzamide has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. This makes it a valuable tool for studying the role of CK2 in cancer biology.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)21-20(22)18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJMTVBIZOLUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5801200.png)
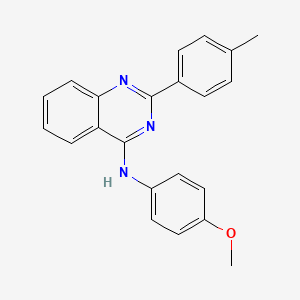

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)
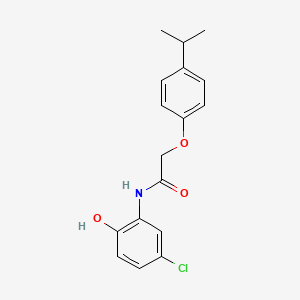
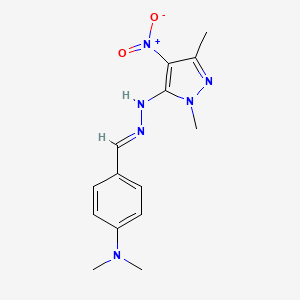
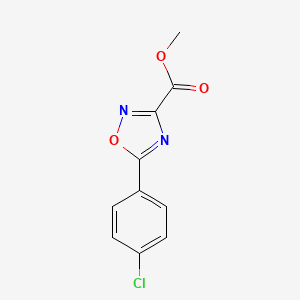
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5801268.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
